molecular formula C7H5Br2NO3 B11948383 1,4-Dibromo-2-methoxy-3-nitrobenzene

1,4-Dibromo-2-methoxy-3-nitrobenzene

Cat. No.: B11948383
M. Wt: 310.93 g/mol
InChI Key: WTFPAYUWXSOEBN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.931 g/mol . It is a derivative of benzene, substituted with two bromine atoms, a methoxy group, and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to similar compounds .

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3

InChI Key

WTFPAYUWXSOEBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br

Origin of Product

United States

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